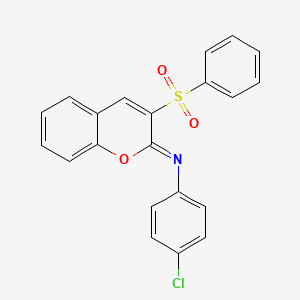
(2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-2H-chromen-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-2H-chromen-2-imine is a useful research compound. Its molecular formula is C21H14ClNO3S and its molecular weight is 395.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-2H-chromen-2-imine , also known as C585-0307, is a synthetic derivative of the coumarin class. This compound has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant research findings.
Chemical Structure
The molecular formula of this compound is C22H16ClNO4S. Its structure features a coumarin core substituted with a benzenesulfonyl and a 4-chlorophenyl group, contributing to its biological activity.
Synthesis
The synthesis of this compound involves a multi-step process typically starting from 4-hydroxycoumarin. A common method includes the reaction of 4-hydroxycoumarin with appropriate sulfonyl and chlorophenyl derivatives under acidic or basic conditions. The detailed synthesis protocol can be found in literature focusing on coumarin derivatives .
1. Antioxidant Activity
Studies have shown that compounds within the coumarin family exhibit significant antioxidant properties. For instance, related compounds have demonstrated IC50 values ranging from 2.07 µM to 2.35 µM in various assays . The antioxidant activity is attributed to the ability of these compounds to scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases.
2. Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. The compound's structural similarity to known AChE inhibitors suggests potential efficacy in this area. In vitro studies on related coumarin derivatives have shown promising AChE inhibitory activity, with some compounds achieving IC50 values as low as 2.7 µM . Molecular docking studies indicate strong binding interactions at the active site of AChE, supporting the potential therapeutic application of this compound.
Case Studies and Research Findings
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-(4-chlorophenyl)chromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO3S/c22-16-10-12-17(13-11-16)23-21-20(14-15-6-4-5-9-19(15)26-21)27(24,25)18-7-2-1-3-8-18/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODZAPHIYDMZBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














